molecular formula C11H16N2O4 B4687020 N-methyl-N'-(3,4,5-trimethoxyphenyl)urea

N-methyl-N'-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B4687020
M. Wt: 240.26 g/mol
InChI Key: RKYCCIPQQIUCBK-UHFFFAOYSA-N
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Description

N-methyl-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative characterized by a methyl group on one nitrogen atom and a 3,4,5-trimethoxyphenyl group on the other. The 3,4,5-trimethoxyphenyl moiety is notable for its bioactivity in medicinal chemistry, particularly in anticancer research, due to structural similarities to natural microtubule-targeting agents like combretastatin .

Properties

IUPAC Name

1-methyl-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-12-11(14)13-7-5-8(15-2)10(17-4)9(6-7)16-3/h5-6H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYCCIPQQIUCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-methyl-N'-(3,4,5-trimethoxyphenyl)urea and related compounds:

Compound Name Molecular Formula Substituents Key Features Applications Reference
This compound C11H16N2O4 Methyl, 3,4,5-trimethoxy Potential bioactive scaffold Anticancer research
1,3-bis(3,4,5-trimethoxyphenyl)urea C19H24N2O7 Two 3,4,5-trimethoxy groups High symmetry, melting point: 434°C Research chemical
Fluometuron C10H11F3N2O Dimethyl, 3-CF3-phenyl Lipophilic trifluoromethyl group Herbicide
Isoproturon C12H18N2O Dimethyl, 4-isopropylphenyl Hydrophobic isopropyl group Herbicide
1-(1-benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea C21H27N3O4 Benzylpyrrolidinyl, 3,4,5-trimethoxy Enhanced steric bulk, potential CNS activity Pharmacological research

Key Observations :

  • Trimethoxyphenyl Group : Compounds with the 3,4,5-trimethoxyphenyl group (e.g., target compound, 1,3-bis-analog) are associated with microtubule-disrupting activity, a mechanism relevant in anticancer drug design .
  • In contrast, herbicides like fluometuron and isoproturon derive functionality from hydrophobic substituents (CF3, isopropyl) that enhance soil adhesion .

Pharmacological and Industrial Relevance

  • Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of antiproliferative agents (e.g., E7010 analogs), suggesting the target compound may inhibit tubulin polymerization .
  • Herbicidal Activity : Ureas with electron-withdrawing groups (e.g., CF3 in fluometuron) disrupt photosynthesis, highlighting how substituent chemistry dictates application .
  • Solubility and Bioavailability : The methyl group in the target compound may enhance water solubility relative to bis-trimethoxyphenyl analogs (melting point 434°C ), which are less likely to be drug-like due to high rigidity.

Q & A

Q. What are the optimal synthetic routes for N-methyl-N'-(3,4,5-trimethoxyphenyl)urea, and how can reaction conditions be optimized for yield improvement?

Synthesis of urea derivatives like N-methyl-N'-(3,4,5-trimethoxyphenyl)urea typically involves coupling a methylamine source with a 3,4,5-trimethoxyphenyl isocyanate intermediate. Key steps include:

  • Precursor preparation : 3,4,5-Trimethoxybenzaldehyde can be reduced to 3,4,5-trimethoxyphenyl acetic acid via KBH₄-mediated reduction, as demonstrated in similar syntheses of trimethoxyphenyl derivatives .
  • Isocyanate formation : Reacting 3,4,5-trimethoxyaniline with phosgene or a safer alternative (e.g., triphosgene) under inert conditions.
  • Coupling : Combine the isocyanate with methylamine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of amine to isocyanate) and moisture exclusion .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Typical yields for analogous urea syntheses range from 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

  • ¹H/¹³C NMR : Confirm the presence of the methylurea group (N–CH₃ at ~2.8–3.0 ppm in ¹H NMR; carbonyl C=O at ~155–160 ppm in ¹³C NMR) and the trimethoxyphenyl moiety (aromatic protons at ~6.5–7.0 ppm; OCH₃ signals at ~3.7–3.9 ppm) .
  • IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1500–1550 cm⁻¹) bands.
  • High-Resolution Mass Spectrometry (HR-MS) : Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₅N₂O₄: calculated 255.0975) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as done for structurally related isoxazolidines .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound in different solvent environments?

  • Solvent Modeling : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) to simulate solvation effects. Polarizable continuum models (PCM) can approximate solvent interactions (e.g., water, DMSO) .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the urea carbonyl may act as a hydrogen-bond acceptor, influencing binding to biological targets .
  • Stability Studies : Simulate degradation pathways (e.g., hydrolysis of the urea moiety) under acidic/basic conditions by tracking transition-state energies .

Q. What strategies are effective in resolving contradictory bioactivity data when this compound exhibits varying potency across different cell lines?

  • Mechanistic Profiling : Use tubulin polymerization assays to test if the compound mimics 3,4,5-trimethoxyphenyl-containing tubulin inhibitors (e.g., colchicine-site binders), which often show cell-line-dependent activity due to efflux pumps or metabolic differences .
  • Pharmacokinetic Studies : Evaluate cellular uptake (e.g., LC-MS quantification) and efflux (via P-glycoprotein inhibitors like verapamil) to identify bioavailability issues .
  • Structural Analog Testing : Compare activity with derivatives (e.g., replacing methyl with ethyl or modifying methoxy positions) to isolate critical pharmacophores .
  • Transcriptomic Analysis : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators or drug transporters) .

Q. How can researchers design experiments to elucidate the interaction between this compound and potential protein targets like β-tubulin or kinases?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses against β-tubulin (PDB ID: 1SA0) or kinases (e.g., CDK2). Prioritize poses with hydrogen bonds to the urea carbonyl and methoxy oxygens .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for recombinant proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of β-tubulin in compound-treated lysates .
  • Mutagenesis : Introduce point mutations (e.g., β-tubulin T179V) to validate predicted binding residues .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Analog Synthesis : Systematically modify the methyl group (e.g., ethyl, cyclopropyl), methoxy positions (e.g., 2,4,5-trimethoxy), or urea linker (e.g., thiourea, sulfonylurea) .
  • Biological Screening : Test derivatives in parallel assays (e.g., cytotoxicity, tubulin inhibition) to correlate substituents with potency. For example, 3,4,5-trimethoxy groups are critical for tubulin binding, while methyl substitution modulates solubility .
  • 3D-QSAR : Apply comparative molecular field analysis (CoMFA) to develop predictive models using steric/electrostatic maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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